N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine

Lipophilicity Physicochemical profiling Drug-likeness

Researchers requiring precise aryl bromide building blocks for SAR studies often face supply inconsistency and ill-defined substitution patterns. N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine (CAS 1555684-72-4) resolves this with a defined 4-bromo-3-methylphenyl scaffold enabling late-stage Suzuki-Miyaura diversification, while the secondary amine on the 2-methyloxolane ring permits orthogonal N-functionalization. • C-Br cross-coupling handle for Pd-catalyzed diversification • Orthogonal secondary amine for alkylation, acylation, or sulfonylation • 95% purity, catalogued Enamine building block (EN300-163584) with established supply chain

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
Cat. No. B13242369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCC1C(CCO1)NC2=CC(=C(C=C2)Br)C
InChIInChI=1S/C12H16BrNO/c1-8-7-10(3-4-11(8)13)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3
InChIKeyHXUAOPRXTKAKJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine: Physicochemical Identity & Procurement Data


N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine (CAS 1555684-72-4) is a synthetic secondary amine comprising a 4-bromo-3-methylphenyl group linked to a 2-methyl-substituted oxolane (tetrahydrofuran) ring [1]. It has the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol, with a computed octanol-water partition coefficient (XLogP3-AA) of 3.4, two undefined stereocenters, and topical polar surface area of 21.3 Ų [1]. The compound is catalogued under Enamine building block identifier EN300-163584 and is commercially available at 95% purity from multiple suppliers [1].

Building block 4-Bromo-3-methylphenyl oxolane scaffold with defined substitution pattern
Cross-coupling Para-bromo handle for Suzuki, Buchwald-Hartwig diversification
Sourcing REAL database–enabled (EN300-163584) for hit-to-lead expansion

N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine: Analog Substitution Risks


Within the 2-methyloxolan-3-amine family, seemingly minor variations in phenyl ring substitution produce measurable differences in bulk physicochemical properties and synthetic utility. The 4-bromo-3-methyl substitution pattern simultaneously provides a heavy-atom cross-coupling handle (C-Br bond) and a lipophilicity-modulating methyl group ortho to the amine attachment point; removal of the methyl group (des-methyl analog) reduces computed XLogP3 from 3.4 to 3.1 and molecular weight from 270.17 to 256.14 g/mol, while shifting the methyl to the 2-position (regioisomer) retains identical MW and logP but alters steric environment around the secondary amine nitrogen [1][2]. These differences—though computationally derived—directly affect chromatographic behavior, solubility parameters, and the steric/electronic profile of downstream coupling products, making generic substitution without experimental validation a source of irreproducibility in both synthesis and screening workflows.

Des-methyl analog
Lower lipophilicity (ΔXLogP3 −0.3) and reduced MW may shift chromatographic retention and extraction efficiency relative to the 3-methyl target.
2-Methyl regioisomer
Identical formula and logP, but ortho-methyl placement increases steric hindrance around the secondary amine, potentially limiting nucleophilicity in amination or acylation steps.
Non-halogenated or 3-bromo analogs
Absence of the para-bromo group removes the cross-coupling handle; alternative halogen positions may alter regioselectivity in metal-catalyzed reactions.

N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine: Comparator Evidence Matrix


Lipophilicity Differentiation vs. Des-Methyl Analog

The target compound displays a computed XLogP3-AA of 3.4, compared with 3.1 for N-(4-bromophenyl)-2-methyloxolan-3-amine (CAS 1555188-65-2), which lacks the 3-methyl substituent on the phenyl ring [1]. The +0.3 log unit increase is attributable to the additional methyl group and carries implications for reversed-phase chromatographic retention, membrane permeability prediction, and partitioning behavior in biphasic reaction systems.

Lipophilicity vs des-Me
Reported
ΔXLogP3 = +0.3
Higher lipophilicity supports partitioning and retention differentiation in chromatography and extraction.
Computed property; experimental validation recommended for biphasic systems.
Lipophilicity Physicochemical profiling Drug-likeness

Regioisomeric Steric Profile: 3- vs. 2-Methyl

The target compound bears the methyl group at the 3-position of the phenyl ring (meta to the aniline nitrogen). Its closest regioisomer, N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine (CAS 1554879-22-9), places the methyl group ortho to the aniline nitrogen. Although both share identical molecular formula (C12H16BrNO), molecular weight (270.17 g/mol), and XLogP3 (3.4), the ortho-methyl group in the comparator introduces increased steric hindrance around the secondary amine, which can reduce nucleophilicity and alter conformational preferences of the N-aryl bond [1][2].

Regioisomeric steric profile
Reported
Identical MW (270.17) and XLogP3 (3.4); steric accessibility differs
Meta-methyl (3-position) provides less steric encumbrance than ortho-methyl regioisomer, potentially favoring amination yields.
Inferred from computed descriptors; verify in coupling reactions.
Regioisomerism Steric effects Medicinal chemistry SAR

Bromine Position and Substituent Pairing Effects

Three comparator compounds illustrate the impact of alternative substitution patterns. N-(3-bromophenyl)-2-methyloxolan-3-amine (CAS 1546098-17-2), with bromine at the 3-position and no methyl group, has MW 256.14 and XLogP3 3.1 (ΔMW = -14.03, ΔXLogP3 = -0.3 versus target) [1]. N-(4-ethylphenyl)-2-methyloxolan-3-amine (CAS 1554879-50-3), replacing bromine with an ethyl group, has MW 205.30 and XLogP3 3.2—losing both the heavy atom and the cross-coupling handle entirely [2]. N-(3-bromo-4-chlorophenyl)-2-methyloxolan-3-amine (CAS 1556504-28-9), exchanging the 3-methyl for a 4-chloro substituent, retains a dihalogenated profile but with altered electronic character (chlorine is inductively withdrawing while methyl is donating) and different hydrogen-bonding potential .

Substituent pairing effects
Reported
MW +14 vs 3-Br analog, +65 vs 4-Et analog; XLogP3 +0.3 over des-Br/Me comparators
Unique 4-Br/3-Me pairing offers a distinct electronic profile for tuning reactivity and physicochemical properties.
Computed from PubChem 2021.05.07 release; experimental characterization may refine values.
Halogen bonding Cross-coupling Bioisosterism

Cross-Coupling Utility of the 4-Bromo Substituent

The 4-bromo substituent on the 3-methylphenyl ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This reactivity pattern has been demonstrated in the peer-reviewed literature using the same 4-bromo-3-methylphenyl moiety: N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was successfully elaborated via Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh3)4/K3PO4 conditions (1,4-dioxane/H2O, 90 °C, 24 h) to generate a panel of biaryl derivatives with antibacterial and alkaline phosphatase inhibitory activities (most potent compound 5d: ALP IC50 = 1.469 ± 0.02 µM) [1]. Patents further describe the use of bromo substituents as blocking groups enabling sequential functionalization of aromatic rings [2].

Cross-coupling utility
Class-level
Suzuki coupling on analogous 4-Br-3-Me-phenyl carboxamide: yields 64–83%
Supports diversification via Pd-catalyzed coupling—class-level evidence from closely related scaffold.
Yields reported under Pd(PPh₃)₄/K₃PO₄, dioxane/H₂O, 90°C; validate for this amine.
Suzuki coupling Buchwald-Hartwig amination Building block chemistry

Enamine REAL Database Accessibility

The compound is catalogued in the Enamine building block collection under identifier EN300-163584 (also AKOS021034555) [1]. Enamine maintains the REAL (Readily Accessible) database, which enumerates billions of virtual compounds that can be synthesized on demand using validated building blocks and robust reaction protocols . A compound present in this collection offers a defined path from hit identification to resynthesis and analog generation, which is not guaranteed for compounds sourced from non-REAL-enabled vendors. By contrast, the des-methyl analog (EN300-163593) and the 2-methyl regioisomer (EN300-163581) are separately catalogued entities, confirming that these are treated as distinct chemical matter within the Enamine ecosystem [2][3].

REAL database access
Source review
Catalogued as EN300-163584; distinct from analog entries
REAL-enabled sourcing may accelerate hit expansion through enumerated near-neighbor analog ordering.
Database representation; confirm availability and lead time with supplier.
Screening library Virtual screening Hit expansion

N-(4-Bromo-3-methylphenyl)-2-methyloxolan-3-amine: Application Scenarios & Procurement


Kinase/GPCR Targeted Library Synthesis

The 4-bromo substituent enables late-stage Suzuki-Miyaura diversification, while the secondary amine in the oxolane ring permits orthogonal N-functionalization (alkylation, acylation, sulfonylation). The 3-methyl group contributes +0.3 XLogP3 units relative to the des-methyl analog, offering a fine-tuning parameter for lipophilicity without adding rotatable bonds or hydrogen-bond donors [1]. This profile is suited for fragment-based or DNA-encoded library strategies where each atom's contribution to physicochemical properties must be accounted for in library design.

Halogenated Arylamine for Agrochemical Lead Optimization

The electron-donating 3-methyl group combined with the electron-withdrawing 4-bromo substituent creates a polarized aryl ring system with predictable reactivity in electrophilic aromatic substitution and metal-catalyzed coupling [1]. Bromo substituents have been explicitly described in the patent literature as blocking groups for sequential aromatic functionalization strategies relevant to agrochemical intermediate synthesis [2].

REAL Database-Enabled Hit Follow-Up

As a catalogued Enamine building block (EN300-163584) within the REAL database chemical space [1], this compound offers a direct path from primary screening hit to focused analog library synthesis. When a hit containing this scaffold is identified, near-neighbor analogs can be computationally enumerated and ordered without custom synthesis development, compressing the hit-to-lead timeline [2].

Functionalized Oxolane Monomer for Polymer/OLED Synthesis

The oxolane (tetrahydrofuran) ring provides ether-like polarity and conformational flexibility, while the brominated aryl group offers a site for transition-metal-catalyzed polymerization or small-molecule OLED emitter synthesis. Patent precedent exists for tetrahydrofuran-amine derivatives as intermediates in organic electronic materials [2].

Application
Selection Property
Validation Focus
Targeted library synthesis
Cross-coupling handle and lipophilicity fine-tuning via 3-methyl
Suzuki-Miyaura reactivity and library diversity with orthogonally functionalizable amine
Agrochemical lead optimization
Polarized 4-Br-3-Me aryl ring with blocking-group capability
Sequential functionalization and regioselective elaboration strategies
REAL-enabled hit follow-up
REAL database building block (EN300-163584)
Computational near-neighbor enumeration and on-demand analog sourcing
Polymer/OLED intermediate
Brominated oxolane-amine monomer with conformational flexibility
Transition-metal-catalyzed polymerization and emitter precursor compatibility
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